molecular formula C8H10BrNO B11730092 O-[(5-bromo-2-methylphenyl)methyl]hydroxylamine

O-[(5-bromo-2-methylphenyl)methyl]hydroxylamine

Cat. No.: B11730092
M. Wt: 216.07 g/mol
InChI Key: BRMNCFXIZPDXQG-UHFFFAOYSA-N
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Description

O-[(5-bromo-2-methylphenyl)methyl]hydroxylamine is a chemical compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol It is characterized by the presence of a bromine atom, a methyl group, and a hydroxylamine functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(5-bromo-2-methylphenyl)methyl]hydroxylamine typically involves the reaction of 5-bromo-2-methylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

O-[(5-bromo-2-methylphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-[(5-bromo-2-methylphenyl)methyl]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of O-[(5-bromo-2-methylphenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-[(5-bromo-2-methylphenyl)methyl]hydroxylamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its analogs. The bromine atom can participate in specific substitution reactions that are not possible with other halogens, making this compound valuable for targeted synthetic applications .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

O-[(5-bromo-2-methylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C8H10BrNO/c1-6-2-3-8(9)4-7(6)5-11-10/h2-4H,5,10H2,1H3

InChI Key

BRMNCFXIZPDXQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)CON

Origin of Product

United States

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